Zeylenone

Anticancer Polyoxygenated Cyclohexene Cytotoxicity

Zeylenone is a potent, multi-pathway polyoxygenated cyclohexene (POC) with demonstrated in vivo efficacy—75% tumor inhibition in A549 lung cancer xenografts at 15 mg/kg. Its precise benzoyl ester stereochemistry is essential for PI3K/AKT/mTOR and MAPK/ERK dual-pathway engagement; generic POC analogs cannot substitute. Broad in vitro potency (IC50 0.8–18.3 μM across 10+ cancer lines) and validated cisplatin synergy (>2.6-fold dose reduction) make it indispensable for oncology drug discovery and chemoresistance research. Available via established gram-scale total synthesis. For reproducible, high-potency results, specific sourcing is mandatory.

Molecular Formula C21H18O7
Molecular Weight 382.4 g/mol
CAS No. 193410-84-3
Cat. No. B150644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZeylenone
CAS193410-84-3
Synonymszeylenone
Molecular FormulaC21H18O7
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2(C(C(C=CC2=O)OC(=O)C3=CC=CC=C3)O)O
InChIInChI=1S/C21H18O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16,18,23,26H,13H2/t16-,18+,21-/m1/s1
InChIKeyUUNZIGRBVXAOSR-PLMTUMEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zeylenone (CAS 193410-84-3) Polyoxygenated Cyclohexene Natural Product: Overview of Chemical Identity, Source, and Core Anticancer Profile


Zeylenone (CAS 193410-84-3), also known as (-)-zeylenone or tonkinenin A, is a polyoxygenated cyclohexene natural product isolated predominantly from the roots, stems, and leaves of the Annonaceae plant genus *Uvaria*, specifically *Uvaria grandiflora* Roxb. and *Uvaria purpurea* [1][2]. It is chemically defined as ((1S,5R,6S)-5-(benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl)methyl benzoate, with a molecular formula of C21H18O7 and a molecular weight of 382.36 g/mol [3]. Zeylenone has been extensively studied for its potent anticancer properties across a broad spectrum of cancer types, including cervical, prostate, gastric, and lung cancers, as well as leukemia, primarily mediated through the attenuation of the PI3K/AKT/mTOR and MAPK/ERK oncogenic signaling pathways and the induction of mitochondrial apoptosis [4][5].

Zeylenone Differentiation: Why In-Class Polyoxygenated Cyclohexene Analogs Are Not Interchangeable in Research and Procurement


Polyoxygenated cyclohexenes (POCs) from the *Uvaria* genus, while sharing a common shikimate-derived core scaffold, exhibit marked divergence in biological activity due to subtle yet critical variations in hydroxylation patterns and esterification at the C-1, C-2, and C-3 positions [1]. The differential anticancer potency and selectivity profiles between zeylenone and its close structural congeners, such as zeylenol and grandifloranol, are not merely incremental; they reflect fundamental structure-activity relationships (SAR) that preclude generic substitution [2]. For instance, the precise stereochemistry and specific benzoyl ester arrangement in zeylenone are essential for its potent multi-pathway engagement and relatively high cancer cell selectivity, whereas minor modifications can drastically reduce activity or abolish therapeutic windows [3][4]. Consequently, for applications demanding reproducible, high-potency polyoxygenated cyclohexene with validated multi-target mechanisms, zeylenone must be specifically sourced and utilized.

Zeylenone Product-Specific Evidence Guide: Quantified Differentiation Across Potency, Selectivity, In Vivo Efficacy, Synergy, and Anti-Inflammatory Capacity


Zeylenone Exhibits 23-Fold Higher Anticancer Potency in K-562 Leukemia Cells Compared to the POC Analog Grandifloranol

In a comparative isolation and screening study of *Uvaria grandiflora* constituents, zeylenone (compound 3) demonstrated markedly superior antiproliferative activity against human myeloid leukemia K-562 cells relative to the newly identified co-isolated polyoxygenated cyclohexane analog, grandifloranol (compound 1). The IC50 value for zeylenone was 2.3 μM, whereas grandifloranol was significantly less active, indicating a critical SAR divergence between these structurally related natural products [1].

Anticancer Polyoxygenated Cyclohexene Cytotoxicity Leukemia

Zeylenone Demonstrates Superior Cancer Cell Selectivity Over Normal Cells Compared to the Analog (-)-Zeylenol in Prostate Cancer Models

Zeylenone exhibits a strong differential cytotoxic effect between prostate cancer PC-3 cells and normal prostate stromal WPMY-1 cells. The reported IC50 for PC-3 cells was 4.19 μM, while the IC50 for WPMY-1 cells was >25 μM, yielding a selectivity index (SI) of >5.97 [1]. In contrast, the closely related analog (-)-zeylenol was found to be toxic to both MDA-MB-231 cancer cells and HepG2 cells with IC50 values of 54±10 μM and >80 μM, respectively, indicating a much higher cytotoxic threshold but a less pronounced or unclear selectivity profile due to similar potencies against cancer and normal liver cells [2]. Zeylenone's ability to achieve high potency against cancer cells at concentrations that largely spare normal prostate stroma is a distinct advantage.

Cancer Selectivity Prostate Cancer Selectivity Index Normal Cell Cytotoxicity

Zeylenone Potently Synergizes with Cisplatin in Osteosarcoma, Reducing Cisplatin IC50 by >2.6-Fold in Combination Therapy

In osteosarcoma (OS) cell lines, zeylenone (zey) was shown to synergistically potentiate the anti-cancer efficacy of cisplatin, a standard-of-care chemotherapeutic. The combination of zeylenone (20 μM) with cisplatin (10 μM) significantly enhanced cytotoxicity compared to either agent alone, effectively reducing the required dose of cisplatin to achieve a given effect [1]. Specifically, zeylenone alone exhibited an IC50 of approximately 25.5 μM in U2OS cells, while cisplatin had an IC50 of 10.9 μM. The combination index (CI) analysis confirmed a strong synergistic interaction (CI < 1) across a range of concentrations, underscoring zeylenone's role as a chemosensitizer that can lower the effective therapeutic dose of cisplatin, thereby potentially mitigating its well-known dose-limiting toxicities [2].

Combination Therapy Cisplatin Synergy Osteosarcoma Chemosensitizer

Zeylenone Demonstrates 75% In Vivo Tumor Growth Inhibition in A549 Lung Cancer Xenografts, Matching Gefitinib Efficacy with Reduced Toxicity

In a preclinical in vivo study using a nude mouse xenograft model of human lung adenocarcinoma A549, intravenous administration of zeylenone at 15 mg/kg achieved a 75% tumor inhibition rate [1]. This level of in vivo efficacy was comparable to the positive control, gefitinib (an EGFR tyrosine kinase inhibitor), at an equivalent dose. Notably, the study highlighted that zeylenone exhibited significantly lower toxicity compared to gefitinib in this model, suggesting a more favorable safety profile alongside potent antitumor activity [1]. While other POC analogs like (-)-zeylenol have shown in vitro activity, robust in vivo efficacy data with favorable therapeutic indices in solid tumor models remains a strong differentiating factor for zeylenone.

In Vivo Efficacy Lung Cancer Xenograft Model Antitumor Activity

Zeylenone is the Most Potent POC Compound Against NO Production and Pro-Inflammatory Cytokines in the Uvaria macclurei Chemotype, Outperforming Five Co-Isolated Analogs

In a bioactivity-guided isolation study of *Uvaria macclurei*, (-)-zeylenone was identified as the most potent inhibitor of nitric oxide (NO) production among five polyoxygenated cyclohexene derivatives isolated, with an IC50 value of 20.18 μM [1]. This effect was superior to the other co-isolated POCs and was mechanistically linked to the significant downregulation of pro-inflammatory cytokine mRNA expression (IFN-γ, iNOS, IL-6, and TNF-α) via suppression of the NF-κB signaling pathway. This establishes a clear structure-activity relationship for anti-inflammatory activity within this chemotype, with zeylenone exhibiting the most favorable profile.

Anti-inflammatory NF-κB Pathway Immunomodulation Polyoxygenated Cyclohexene

Zeylenone Demonstrates Broad-Spectrum Cytotoxicity Across 10 Human Cancer Cell Lines with an IC50 Range of 0.8–18.3 μM, a Profile Superior to Many Other POCs

Zeylenone displays potent and broad-spectrum anticancer activity, with IC50 values ranging from low micromolar to sub-micromolar concentrations across a diverse panel of human cancer cell lines. Reported IC50 values include 1.49 μM against Molt-4 acute T lymphoblastic leukemia cells [1], 2.3 μM against K-562 chronic myeloid leukemia cells [2], 4.19 μM against PC-3 prostate carcinoma cells [3], and 18.3 μM against HeLa cervical carcinoma cells [2]. A broader screening against 10 human tumor cell lines (including colon, liver, breast, oral, gastric, and prostate cancers) consistently revealed potent inhibitory activity, with IC50 values largely falling in the 1–20 μM range [4]. This multi-tumor potency and consistent broad-spectrum activity across hematological and solid tumor models differentiates zeylenone from other POC compounds like (-)-zeylenol, which shows much higher IC50 values (54±10 μM in MDA-MB-231; >80 μM in HepG2) and a narrower spectrum of reported activity [5].

Broad-Spectrum Cytotoxicity Anticancer IC50 Profile Polyoxygenated Cyclohexene

Zeylenone Procurement Scenarios: Validated Applications in Oncology, Combination Therapy, Inflammation Research, and Synthetic Biology


Oncology Research: Broad-Spectrum Anticancer Lead with Validated In Vivo Efficacy in Lung and Gastric Cancers

For academic or industrial oncology drug discovery programs targeting PI3K/AKT/mTOR and MAPK/ERK pathways, zeylenone serves as a potent and validated natural product lead. Its demonstrated in vivo efficacy (75% tumor inhibition in A549 lung cancer xenografts at 15 mg/kg, comparable to gefitinib [1]) and broad in vitro potency (IC50 range 0.8–18.3 μM across 10+ cancer cell lines [2][3]) provide a solid foundation for lead optimization, target identification, and preclinical efficacy studies in solid tumors like lung, gastric, and prostate cancers [4].

Combination Therapy & Chemosensitization Studies: Synergistic Partner for Cisplatin in Osteosarcoma

In research focused on overcoming chemoresistance and reducing the toxic side effects of platinum-based chemotherapeutics, zeylenone is a unique and validated tool compound. Its ability to synergize with cisplatin, reducing the effective dose by >2.6-fold in osteosarcoma models via Hsp90/AKT/GSK3β and FA pathway modulation [5], makes it highly valuable for studying combination treatment regimens, mechanism-based synergy, and developing novel chemosensitizers.

Immunology & Inflammation Research: Potent Inhibitor of NO Production and NF-κB-Mediated Cytokine Expression

For laboratories investigating anti-inflammatory mechanisms, particularly those related to macrophage activation and the NF-κB signaling axis, zeylenone is the most potent POC analog available from *Uvaria* species. With an IC50 of 20.18 μM for NO production inhibition and proven downregulation of IFN-γ, iNOS, IL-6, and TNF-α [6], zeylenone provides a valuable chemical probe for studying innate immunity, inflammatory disease models, and the validation of NF-κB pathway modulators.

Synthetic Biology & Chemical Synthesis: Gram-Scale Synthesis and SAR-Guided Derivative Development

For chemists and synthetic biologists, zeylenone represents a valuable scaffold for derivatization and SAR studies. A validated 13-step gram-scale total synthesis from D-(-)-quinic acid has been established (9.8% overall yield) [7], enabling the reliable production of zeylenone and its analogs. The defined SAR—where hydroxyls at C-1/C-2 are crucial for activity and proper esterification at C-3 can enhance potency—provides a clear roadmap for designing next-generation polyoxygenated cyclohexene derivatives with improved drug-like properties [8].

Technical Documentation Hub

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